molecular formula C21H29N3O4 B10998202 N-cyclooctyl-2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-cyclooctyl-2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10998202
M. Wt: 387.5 g/mol
InChI Key: OPZMNLPWDJJPQJ-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclooctyl group, a methoxybenzyl moiety, and an imidazolidinyl ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, including the formation of the imidazolidinyl ring and the attachment of the cyclooctyl and methoxybenzyl groups. Common synthetic routes may involve:

    Formation of the Imidazolidinyl Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Attachment of the Cyclooctyl Group: This step may involve the use of cyclooctyl halides or cyclooctylamines in substitution reactions.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. The imidazolidinyl ring and methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
  • N-CYCLOOCTYL-2-(3-METHOXY-2-OXOPYRIDIN-1(2H)-YL)ACETAMIDE

Uniqueness

N-CYCLOOCTYL-2-[1-(2-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

N-cyclooctyl-2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H29N3O4/c1-28-18-12-8-7-9-15(18)14-24-20(26)17(23-21(24)27)13-19(25)22-16-10-5-3-2-4-6-11-16/h7-9,12,16-17H,2-6,10-11,13-14H2,1H3,(H,22,25)(H,23,27)

InChI Key

OPZMNLPWDJJPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)NC3CCCCCCC3

Origin of Product

United States

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